4-Methyl-3-oximino-2-pentanone
Description
4-Methyl-3-oximino-2-pentanone is an organic compound characterized by a ketone group at the second carbon and an oximino (-N-OH) group at the third carbon of a branched pentane backbone. Its synthesis involves reactions such as condensation and oximation, often yielding mixtures that require chromatographic separation. For example, its 2,4-dinitrophenylhydrazone derivative has a distinct melting point of 200–203°C, which differentiates it from positional isomers like 4-methyl-1-oximino-2-pentanone (m.p. 233–235°C) .
Properties
CAS No. |
5440-21-1 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-hydroxyimino-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(2)6(7-9)5(3)8/h4,9H,1-3H3 |
InChI Key |
KKWRXTVMYYRSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NO)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Isomerism
a) 4-Methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK)
- Properties: Widely used as a solvent due to its moderate polarity.
- Key Difference: Lacks the oximino group, reducing its polarity and reactivity toward nucleophiles compared to 4-methyl-3-oximino-2-pentanone .
b) 4-Methyl-1-oximino-2-pentanone
- Structure: Oximino group at C1 instead of C3.
- Properties : Forms a 2,4-dinitrophenylhydrazone derivative with a higher melting point (233–235°C) due to differences in molecular packing .
- Key Difference : Positional isomerism significantly affects melting points and chromatographic behavior.
c) 4-Methyl-3-penten-2-one
- Structure : Contains a double bond between C3 and C4.
- Properties: Higher reactivity in addition reactions (e.g., Diels-Alder) compared to saturated analogs. Noted in industrial catalogs as a specialty chemical .
Physical and Chemical Properties
Table 1: Comparative Data for Selected Compounds
Analytical Differentiation
- Chromatography: this compound elutes earlier than 4-methyl-1-oximino-2-pentanone due to lower polarity, as demonstrated in alumina column separations .
- Spectroscopy: IR and NMR spectra distinguish isomers via shifts corresponding to oximino group positions.
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